2,4-dichloroquinoline-8-sulfonyl chloride
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Overview
Description
2,4-dichloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S and a molecular weight of 296.6 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
The synthesis of 2,4-dichloroquinoline-8-sulfonyl chloride typically involves the reaction of 2,4-dichloroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,4-dichloroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
2,4-dichloroquinoline-8-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of inhibitors for specific enzymes or proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloroquinoline-8-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity makes it useful in modifying biological molecules, such as proteins or nucleic acids, thereby affecting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar compounds to 2,4-dichloroquinoline-8-sulfonyl chloride include other sulfonyl chlorides and quinoline derivatives. Some examples are:
2,8-dichloroquinoline: Another chlorinated quinoline derivative with different substitution patterns.
Quinoxalines: Compounds with a similar quinoline structure but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and sulfonyl chloride groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
2,4-dichloroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)16(12,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVCEFAAAGSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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